3-chloro-N-hexylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
3-chloro-N-hexylbenzamide |
InChI |
InChI=1S/C13H18ClNO/c1-2-3-4-5-9-15-13(16)11-7-6-8-12(14)10-11/h6-8,10H,2-5,9H2,1H3,(H,15,16) |
InChI Key |
MIWJVAHFQPNBEW-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Analytical and Spectroscopic Characterization Techniques in the Research of 3 Chloro N Hexylbenzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-chloro-N-hexylbenzamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for structural confirmation.
Research findings have provided specific chemical shift data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org In ¹H NMR spectroscopy, the aromatic protons on the substituted benzene (B151609) ring appear as distinct signals in the downfield region (δ 7.25-7.68 ppm). rsc.org The singlet at δ 7.68 ppm is characteristic of the proton situated between the two chlorine- and carbonyl-substituted carbons. rsc.org The protons of the hexyl chain are observed in the upfield region, with the methylene (B1212753) group attached directly to the nitrogen (N-CH₂) appearing around δ 3.33 ppm due to the deshielding effect of the adjacent amide group. rsc.org The terminal methyl group (CH₃) of the hexyl chain is found at approximately δ 0.79 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide is typically found in the highly deshielded region of the spectrum. rsc.org The carbons of the aromatic ring resonate between approximately δ 123 and 135 ppm, with their exact shifts influenced by the chloro and amide substituents. rsc.org The aliphatic carbons of the hexyl group appear in the upfield region of the spectrum. rsc.org
¹H NMR Spectroscopic Data for this compound Data recorded on a 400 MHz spectrometer in CDCl₃. rsc.org
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 7.68 | s | - | 1H | Aromatic CH |
| 7.56 | d | 7.7 | 1H | Aromatic CH |
| 7.35 | d | 7.9 | 1H | Aromatic CH |
| 7.25 | d | 8.9 | 1H | Aromatic CH |
| 6.59 | s | - | 1H | NH (Amide) |
| 3.33 | d | 7.8 | 2H | N-CH₂ |
| 1.50 | q | 7.8 | 2H | N-CH₂-CH₂ |
| 1.24 | d | 18.7 | 6H | (CH₂)₃ |
| 0.79 | d | 7.2 | 3H | CH₃ |
¹³C NMR Spectroscopic Data for this compound Data recorded on a 101 MHz spectrometer in CDCl₃. rsc.org
| Chemical Shift (δ ppm) | Assignment |
| 166.36 | C=O (Amide) |
| 131.51 | Aromatic C-Cl |
| 122.93 - 131.51 | Aromatic CH |
| 55.34 | N-CH₂ |
| 14.35 - 55.34 | Other Aliphatic C |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule, respectively.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR a powerful tool for qualitative analysis. For this compound, key expected absorption bands would include:
N-H Stretch: A moderate to strong absorption band around 3350-3300 cm⁻¹, characteristic of the secondary amide N-H bond. In a related compound, 3-chloro-N-phenylbenzamide, this peak was observed at 3352 cm⁻¹. tci-thaijo.org
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong bands are expected in the 2960-2850 cm⁻¹ region from the hexyl group.
C=O Stretch (Amide I band): A very strong and sharp absorption is characteristic of the carbonyl group in the amide, typically appearing around 1680-1650 cm⁻¹. For 3-chloro-N-phenylbenzamide, this was found at 1659 cm⁻¹. tci-thaijo.org
N-H Bend (Amide II band): This secondary band is found near 1550 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, indicates the presence of the chloro-substituent.
Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3330 | N-H Stretch | Secondary Amide |
| >3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Hexyl) |
| ~1660 | C=O Stretch | Amide (Amide I) |
| ~1550 | N-H Bend | Amide (Amide II) |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems and electronic transitions, primarily the π → π* transitions in the aromatic ring. up.ac.zamsu.edu The benzene ring and its substituents act as a chromophore. msu.edu For this compound, one would expect to observe absorption bands characteristic of a substituted benzene ring, typically below 300 nm. up.ac.za In related benzamide (B126) derivatives, UV-visible spectra have been recorded to confirm properties like extinction coefficients and to monitor reactions. nih.gov The analysis of this compound would likely show characteristic absorbance maxima related to the electronic structure of the 3-chlorobenzoyl moiety. up.ac.zanih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition. rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₈ClNO) is used to verify its synthesis. rsc.org
The fragmentation pattern in MS provides a fingerprint of the molecule's structure. Upon ionization, this compound would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the nitrogen and the hexyl chain.
McLafferty rearrangement: If sterically possible, this could occur within the hexyl chain.
Cleavage of the amide bond: A common fragmentation pathway is the cleavage of the C-N bond, which could yield a 3-chlorobenzoyl cation. In studies of the related 3-chloro-N-phenylbenzamide, a base peak at m/z 139 was observed, corresponding to the [C₇H₄ClO]⁺ fragment (the 3-chlorobenzoyl cation), which is a typical fragmentation for such structures. tci-thaijo.org
Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies have also identified N-hexylbenzamide as a product from the co-pyrolysis of other polymers and additives, confirming its stability and detectability under these conditions. researchgate.netunibo.it
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl isotope) | Possible Fragment Ion | Fragment Name |
|---|---|---|
| 239/241 | [C₁₃H₁₈ClNO]⁺ | Molecular Ion (M⁺) |
| 139/141 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of reflections, which can be mathematically analyzed to produce a three-dimensional map of electron density. wikipedia.orgyoutube.com
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:
Precise bond lengths and bond angles for every atom in the molecule.
The definitive conformation of the molecule in the solid state, including the planarity of the amide group and the orientation of the hexyl chain relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule.
Details of the crystal packing, showing how the molecules arrange themselves in the crystal lattice.
While this technique offers unparalleled structural detail, its application is contingent on the ability to produce high-quality single crystals of the compound. wikipedia.org Currently, there are no published reports in the surveyed literature detailing the single-crystal X-ray structure of this compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Column Chromatography: This is a preparative technique widely used to purify synthesized compounds from byproducts and unreacted starting materials. In the synthesis of related benzamides, crude products are often purified using silica (B1680970) gel column chromatography, where a solvent system (eluent) of appropriate polarity is chosen to separate the desired compound based on its differential adsorption to the stationary phase. rsc.org
Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is a powerful analytical tool for separating and identifying volatile compounds. researchgate.net The compound is vaporized and passed through a capillary column, separating it from other components based on boiling point and polarity. unibo.it The retention time provides a quantitative measure, while the mass spectrometer provides structural identification. This method has been used to identify N-hexylbenzamide in complex mixtures resulting from pyrolysis experiments. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is another critical technique for purity assessment. A solution of the compound is pumped at high pressure through a column packed with a solid adsorbent material. Detection, often by UV-Vis absorption, allows for the quantification of the compound and any impurities present. epo.org
Summary of Chromatographic Techniques
| Technique | Purpose | Principle |
|---|---|---|
| Column Chromatography | Purification | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). rsc.org |
| Gas Chromatography (GC) | Separation & Quantification | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. unibo.it |
Computational Chemistry and Chemoinformatic Investigations of 3 Chloro N Hexylbenzamide and Its Structural Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating potential mechanisms of action by predicting the binding mode and affinity of a ligand to a target protein's active site. umpr.ac.idmdpi.com
The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring each conformation based on a function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. mdpi.com For 3-chloro-N-hexylbenzamide, docking simulations can identify potential biological targets by screening it against various protein structures. For instance, benzamide (B126) derivatives have been studied as glucokinase activators and antimicrobial agents, making enzymes from these classes plausible targets. nih.govresearchgate.net
Key interactions governing the binding of benzamide analogs include hydrogen bonds formed by the amide group (N-H donor and C=O acceptor), hydrophobic interactions involving the aromatic ring and the alkyl chain, and potential halogen bonds from the chlorine substituent. researchgate.net The hexyl group, in particular, can explore deeper hydrophobic pockets within a binding site, potentially increasing binding affinity compared to smaller analogs.
A hypothetical docking study of this compound and its analogs against a protein kinase target might yield the following results:
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| This compound | -8.5 | 450 | LEU25, VAL33, LYS48, ASP145 |
| 3-chloro-N-propylbenzamide | -7.2 | 980 | LEU25, VAL33, LYS48 |
| N-hexylbenzamide | -7.9 | 720 | LEU25, VAL33, ASP145 |
| 3,4-dichloro-N-hexylbenzamide | -8.9 | 320 | LEU25, VAL33, LYS48, ASP145, PHE146 |
This table is illustrative and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability Assessment
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. mdpi.com MD simulations are crucial for assessing the stability of a docked complex and exploring the conformational landscape of both the ligand and the protein upon binding. nih.gov
Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, which is solvated in a periodic box of water molecules to mimic physiological conditions. The simulation generates a trajectory of atomic coordinates over time (typically nanoseconds to microseconds). Analysis of this trajectory can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable, low-fluctuation RMSD profile over the simulation time suggests a stable binding complex. nih.gov
MD simulations can also provide deeper insights into the specific interactions, such as the persistence of hydrogen bonds and the role of water molecules in mediating the protein-ligand interaction. acs.org
| Simulation Time (ns) | Ligand RMSD (Å) from initial pose | Protein Backbone RMSD (Å) from initial structure |
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 |
| 20 | 1.4 | 1.6 |
| 30 | 1.3 | 1.5 |
| 40 | 1.5 | 1.7 |
| 50 | 1.4 | 1.6 |
This table illustrates typical RMSD data from an MD simulation of a stable protein-ligand complex, not specific data for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built on the principle that the activity or property of a chemical is a function of its molecular structure. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic nature. Examples include molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters. chalcogen.ro Using statistical techniques like multiple linear regression or machine learning, an equation is derived that links these descriptors to the observed activity (e.g., IC50 values). nih.govchalcogen.ro
For a series of N-alkylbenzamides, a QSAR model could elucidate the structural features crucial for a specific biological effect. For example, a model might reveal that activity increases with the length of the N-alkyl chain (hydrophobicity) but is negatively influenced by bulky substituents on the phenyl ring. Such models can predict the activity of unsynthesized compounds, guiding the design of more potent analogs. nih.gov
A hypothetical QSAR equation for a series of benzamides might look like: pIC50 = 0.5 * logP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.1
This equation is for illustrative purposes only.
In Silico Prediction of Drug-Like Properties and Pharmacokinetic Parameters
In the early stages of drug discovery, it is crucial to assess not only the biological activity of a compound but also its potential to be developed into a safe and effective drug. This involves evaluating its pharmacokinetic profile, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net In silico ADMET prediction has become an indispensable tool, allowing for the early and cost-effective identification of compounds with poor pharmacokinetic properties. drugpatentwatch.com
Numerous computational models and web servers, such as pkCSM and SwissADME, are available to predict these properties based on a molecule's structure. uq.edu.aunih.gov A key initial filter is Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally have a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. mdpi.comnih.gov Other important predicted parameters include aqueous solubility, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like hepatotoxicity or cardiotoxicity. mdpi.comjonuns.com
Below is a table of predicted drug-like and pharmacokinetic properties for this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 239.73 g/mol | Obeys Lipinski's Rule (<500) |
| logP (Lipophilicity) | 4.15 | Obeys Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Obeys Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 1 | Obeys Lipinski's Rule (<10) |
| Aqueous Solubility (logS) | -4.5 | Poorly soluble |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Yes | Likely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Unlikely to be mutagenic |
These values are predictions generated from cheminformatics tools and are not experimentally verified.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. mdpi.commultidisciplinaryjournals.com DFT calculations can provide fundamental insights into a molecule's reactivity, stability, and spectroscopic properties. chemrxiv.orgnanobioletters.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov Another useful output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. MEP maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide hydrogen.
DFT can also be used to model reaction mechanisms, for example, in the synthesis of N-alkyl anilines or the cycloaddition of aromatic amides, by calculating the energies of reactants, transition states, and products. nih.govacs.orgresearchgate.net This helps in understanding reaction pathways and optimizing reaction conditions.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.9 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 Debye | Reflects the molecule's overall polarity |
| Partial Charge on Carbonyl O | -0.55 e | Indicates a nucleophilic site |
| Partial Charge on Amide H | +0.30 e | Indicates an electrophilic/H-bond donor site |
This table presents typical values from DFT calculations for a molecule like this compound and is for illustrative purposes.
Biological Activity Profiling and Mechanistic Elucidation of 3 Chloro N Hexylbenzamide Derivatives: Preclinical Research Focus
Enzyme Inhibition and Activation Studies
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. Research into benzamide (B126) derivatives has revealed their potential as cholinesterase inhibitors.
Halogenated 2-hydroxy-N-phenylbenzamides, structurally related to 3-chloro-N-hexylbenzamide, have demonstrated moderate inhibitory activity against both AChE and BuChE. Studies on a series of these compounds have shown that the majority exhibit more efficient inhibition of AChE compared to BuChE. The inhibitory concentrations (IC50 values) for AChE were found to be in the micromolar range, indicating a tangible, though not exceptionally potent, interaction. For instance, certain halogenated salicylanilides displayed IC50 values for AChE ranging from 33.1 to 85.8 µM, while their IC50 values for BuChE were generally higher, ranging from 53.5 to 228.4 µM.
While direct experimental data on this compound is limited in the public domain, the existing research on analogous benzamide structures provides a strong rationale for its potential as a cholinesterase inhibitor. Further studies would be necessary to quantify its specific activity against AChE and BuChE and to understand the precise molecular interactions driving this inhibition.
Table 1: Cholinesterase Inhibitory Activity of Representative Benzamide Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | |
| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 |
This table is interactive. Click on the headers to sort the data.
Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Allosteric activation of glucokinase is a promising therapeutic strategy for type 2 diabetes. Several benzamide derivatives have been identified as potent glucokinase activators.
Research has focused on 3,5-disubstituted benzamide derivatives as allosteric activators of glucokinase. These compounds bind to a site distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity. This leads to increased glucose uptake in the liver and enhanced glucose-stimulated insulin (B600854) secretion from the pancreas.
While specific studies on this compound as a glucokinase activator are not extensively reported, the general structure aligns with the pharmacophore of known benzamide-based GK activators. The 3-chloro substitution is a common feature in this class of compounds, and the N-hexyl group can be explored for its impact on potency and pharmacokinetic properties. Computational studies on various benzamide derivatives have been employed to predict their binding affinity to the allosteric site of glucokinase and to guide the design of more potent activators.
The metabolic implications of glucokinase activation by such compounds are significant, as they can help to restore normal glucose homeostasis in diabetic conditions. The development of benzamide derivatives as glucokinase activators is an active area of research, with a focus on optimizing their potency, selectivity, and safety profiles.
Table 2: Glucokinase Activating Potential of Benzamide Derivatives
| Compound Class | Mechanism of Action | Therapeutic Target | Reference |
|---|---|---|---|
| 3,5-disubstituted benzamide derivatives | Allosteric activation | Glucokinase (GK) |
This table is interactive. Click on the headers to sort the data.
Glutathione (B108866) S-transferase P1-1 (GSTP1-1) is an enzyme involved in cellular detoxification processes by catalyzing the conjugation of glutathione to various electrophilic compounds. Overexpression of GSTP1-1 is associated with resistance to chemotherapy in cancer cells. Therefore, inhibitors of GSTP1-1 are of interest as potential adjuvants in cancer therapy.
Research has demonstrated that benzamide-containing molecules can act as inhibitors of GSTP1-1. For instance, a novel benzamide-containing nitrobenzoxadiazole derivative has been synthesized and shown to be a potent inhibitor of GSTP1-1. This compound was found to disrupt the interaction between GSTP1-1 and TRAF2, a key signaling protein involved in apoptosis, regardless of glutathione levels. This suggests a mechanism of action that goes beyond simple competitive inhibition of the catalytic site.
The structural features of this compound, including the chlorinated benzene (B151609) ring and the amide linkage, are present in known GSTP1-1 inhibitors. The N-hexyl chain could potentially interact with hydrophobic pockets within the enzyme's active site or at allosteric sites. The ability of such compounds to modulate apoptosis pathways by interfering with protein-protein interactions of GSTP1-1 opens up new avenues for therapeutic intervention in cancer.
While direct experimental validation of this compound as a GSTP1-1 inhibitor is needed, the existing literature on related benzamide derivatives provides a strong foundation for its potential in this area.
Table 3: GSTP1-1 Inhibitory Activity of Benzamide-Containing Compounds
| Compound | Mechanism of Action | Effect on Apoptosis Pathway | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. The benzamide scaffold is a key component of several known HDAC inhibitors.
Studies on novel benzamide-based derivatives have shed light on the structural requirements for HDAC inhibition. A typical HDAC inhibitor pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. The benzamide moiety can serve as a part of the linker or the cap group. Research has shown that variations in the substituents on the terminal benzene ring and the length of the molecule can significantly impact the inhibitory potency and selectivity towards different HDAC isoforms. For example, compounds with an amino group at a specific position and a shorter molecular length have been found to be potent inhibitors of Class I HDACs.
Table 4: HDAC Inhibitory Potential of Benzamide Derivatives
| Compound Class | Target HDAC Class | Key Structural Features | Reference |
|---|---|---|---|
| Novel benzamide-based derivatives | Class I HDACs | NH2 group at R2 position, shorter molecular length |
This table is interactive. Click on the headers to sort the data.
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds. Inhibition of specific CYP isoforms can be a therapeutic strategy or a source of drug-drug interactions. CYP24A1, the vitamin D 24-hydroxylase, is responsible for the catabolism of active vitamin D. Inhibition of CYP24A1 can increase the levels of active vitamin D and is being explored for the treatment of various diseases, including certain cancers and hyperproliferative disorders.
Research has identified imidazole (B134444) styrylbenzamides as potent inhibitors of CYP24A1. These compounds feature a benzamide core, demonstrating that this scaffold can be effectively utilized to target the active site of CYP24A1. Docking studies have suggested that these inhibitors can access the enzyme's active site and interact with key residues, with the imidazole moiety coordinating with the heme iron.
The this compound structure, while lacking the imidazole group of the most potent inhibitors, possesses the core benzamide structure. The chloro-substituent and the hexyl chain could influence its binding affinity and selectivity for different CYP isoforms. The potential for this compound derivatives to inhibit CYP24A1 or other CYP enzymes warrants further investigation, as this could have significant therapeutic implications or be a factor in its metabolic profile and potential for drug interactions.
Table 5: CYP24A1 Inhibitory Activity of Benzamide Derivatives
| Compound Class | Selectivity | Mechanism of Action | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes, including replication, transcription, and recombination. They are validated targets for antibacterial and anticancer drugs.
The presence of the benzamide moiety in this compound suggests that it could serve as a scaffold for the design of new topoisomerase inhibitors. The aromatic ring and the N-alkyl chain could be modified to optimize interactions with the DNA-topoisomerase complex. Further research, including molecular modeling and in vitro enzymatic assays, would be required to explore the potential of this compound derivatives as topoisomerase inhibitors.
Table 6: Topoisomerase Inhibitory Potential of Amide-Containing Compounds
| Compound Class | Target Enzymes | Mechanism of Action | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxy-N-phenylbenzamides |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite |
| 3,5-disubstituted benzamide derivatives |
| N-benzothiazol-2-yl benzamide derivatives |
| N-(6-((7-nitrobenzo[c]oxadiazol-4-yl)thio)hexyl)benzamide |
| Benzoylhydrazides |
| Imidazole styrylbenzamides |
Dihydrofolate Reductase (DHFR) as a Molecular Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. mdpi.com Its inhibition can lead to the disruption of cellular replication, making it a well-established target for antimicrobial and anticancer agents. wikipedia.orgnih.gov While a broad range of compounds, including those with a 2,4-diaminopyrimidine (B92962) scaffold like trimethoprim (B1683648), are known DHFR inhibitors, the specific inhibitory activity of this compound against DHFR is not extensively documented in publicly available research. nih.gov
However, studies on other benzamide derivatives have explored their potential as DHFR inhibitors. For instance, research into benzamide trimethoprim derivatives has been conducted to evaluate their activity against human DHFR (hDHFR). nih.gov While these studies provide a basis for the investigation of benzamide-containing molecules as DHFR inhibitors, direct evidence and detailed inhibitory concentrations for this compound are not presently available. Further research, including enzymatic assays and molecular modeling, would be necessary to determine if this compound or its derivatives can effectively inhibit DHFR and to elucidate the structural determinants of such activity.
Ubiquitin Ligase Inhibition and Proteasomal Pathway Modulation
The ubiquitin-proteasome system is a critical cellular pathway responsible for protein degradation, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. nih.gov Ubiquitin E3 ligases are key components of this system, providing substrate specificity for ubiquitination. nih.gov The inhibition of specific E3 ligases has emerged as a promising therapeutic strategy, particularly in oncology. nih.gov
Currently, there is a lack of specific research data detailing the effects of this compound on ubiquitin ligase activity or its ability to modulate the proteasomal pathway. The investigation of small molecules as E3 ligase inhibitors is an active area of research, with various screening methods employed to identify novel inhibitory compounds. nih.gov To ascertain whether this compound possesses such activity, it would need to be subjected to high-throughput screening assays that monitor E3 ligase autoubiquitylation or substrate ubiquitylation.
RET Kinase Inhibitory Mechanisms
The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. nih.gov Aberrant RET signaling is implicated in the pathogenesis of several cancers, making it an attractive target for kinase inhibitors. nih.gov
Research has identified certain 4-chloro-benzamide derivatives as potent inhibitors of RET kinase. nih.gov Specifically, a series of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides demonstrated strong inhibitory activity against both wild-type and mutated forms of RET kinase at the molecular and cellular levels. nih.gov While these findings highlight the potential of the chlorobenzamide scaffold for RET kinase inhibition, it is important to note the structural differences from this compound. The inhibitory activity is often highly dependent on the specific substitution pattern and the nature of the appended heterocyclic rings. Therefore, dedicated studies are required to evaluate the RET kinase inhibitory potential of this compound and its derivatives.
Receptor Ligand Binding and Functional Modulatory Activity
The interaction of small molecules with cell surface receptors is a fundamental mechanism for modulating cellular function and is the basis for a vast number of therapeutic interventions. The following sections explore the potential of this compound to interact with specific receptor systems.
Kappa Opioid Receptor (KOR) Agonism and Antinociceptive Research
The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, mood, and addiction. nih.gov KOR agonists have shown promise as potent analgesics with a potentially lower risk of abuse compared to mu opioid receptor agonists. mdpi.com
Neuronal Kv7 Channel Activation and Hyperexcitability Research
Neuronal Kv7 (KCNQ) channels are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. nih.gov Activators of Kv7 channels can reduce neuronal hyperexcitability and have therapeutic potential in conditions such as epilepsy and neuropathic pain. nih.gov
While there is extensive research on Kv7 channel activators, including the FDA-approved drug retigabine, there is no specific information linking this compound to the activation of these channels. nih.gov The chemical space of Kv7 channel modulators is diverse, and the identification of novel activators often requires dedicated screening efforts. Electrophysiological studies, such as patch-clamp recordings from cells expressing Kv7 channels, would be the definitive method to assess the activity of this compound on this target.
Adenosine (B11128) Receptor (A1, A2A, A3) Agonist/Antagonist Profiling
Adenosine receptors are a family of G protein-coupled receptors (A1, A2A, A2B, and A3) that are widely distributed throughout the body and are involved in numerous physiological processes. nih.gov Ligands that selectively target these receptors have therapeutic potential in a range of disorders, including cardiovascular, inflammatory, and neurological conditions. nih.gov
The interaction of various small molecules with adenosine receptors has been extensively studied. nih.govnih.gov However, a specific agonist or antagonist profile for this compound at the A1, A2A, or A3 adenosine receptors has not been reported in the scientific literature. To characterize its activity, a comprehensive profiling study would be required, involving radioligand binding assays to determine its affinity for each receptor subtype and functional assays to assess its ability to either stimulate (agonist) or block (antagonist) receptor signaling.
Antimicrobial and Quorum Sensing Inhibition Studies
Benzamide derivatives have been recognized for a wide range of pharmacological effects, including antimicrobial, antibacterial, and antifungal activities. nanobioletters.com This has spurred scientific interest in the synthesis and evaluation of novel benzamide compounds as potential new antibiotics to combat infections, including those caused by drug-resistant Gram-positive bacteria like MRSA and VRE. nanobioletters.comgoogle.com
Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen that utilizes a cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of numerous virulence factors and to form biofilms. nih.govyoutube.com This makes the QS system an attractive target for anti-virulence strategies aimed at disarming the pathogen without exerting direct bactericidal pressure, which could lead to resistance. researchgate.net
The P. aeruginosa QS system is complex, involving signaling molecules like N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL). youtube.com Research has shown that compounds structurally related to this compound can interfere with this system. For instance, studies on N-Acyl Cyclopentylamides revealed that the length of the acyl chain is critical for inhibitory activity against QS in P. aeruginosa. researchgate.net Specifically, N-Decanoyl cyclopentylamide was identified as a potent inhibitor that significantly reduced the production of virulence factors such as elastase, pyocyanin, and rhamnolipid, and also hindered biofilm formation. researchgate.net This highlights the importance of the alkyl chain, such as the hexyl group in this compound, in mediating QS inhibition. Furthermore, benzamide-benzimidazole derivatives have been shown to inhibit the MvfR-regulon, a key component of the P. aeruginosa QS pathway, thereby reducing the production of specific virulence factors. researchgate.net These findings suggest that this compound, possessing both a benzamide core and an optimal-length alkyl chain, is a candidate for investigation as a QS inhibitor and anti-virulence agent against P. aeruginosa.
Antitumor and Cell Growth Modulatory Investigations
The benzamide scaffold is a constituent of numerous compounds investigated for antitumor properties. nih.govmdpi.com Research has focused on modifying the benzamide structure to enhance anti-proliferative activities against various cancer cell lines. nih.govresearchgate.net
N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against a range of human cancer cell lines. In one study, derivatives were tested against MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast) cancer cells. nih.gov A key structure-activity relationship finding from this research indicated that the presence of a chlorine atom on the benzoyl ring, as in this compound, tends to decrease anti-proliferative activity compared to other substitutions. nih.gov
However, other studies on different benzamide backbones show more promising results. For example, a derivative, 3,4,5-trihydroxy-N-hexyl benzamide, demonstrated the most potent anticancer effect among a series of related compounds on HCT-116 colon carcinoma cells, with an IC50 value of 0.07 µM. orientjchem.org This suggests that the N-hexyl group can contribute positively to cytotoxicity. Similarly, another complex chloro-benzamide derivative, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide, showed significant cytotoxic effects on prostate cancer cell lines, with IC50 values of 2.5 µM for both PC-3 and CWR-22 cells. nih.gov These varied results indicate that the cytotoxic potential of this compound is likely highly dependent on the specific cancer cell type and the interplay between its structural components.
Table 2: In Vitro Cytotoxicity of Selected Benzamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon) | 0.07 | orientjchem.org |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (Prostate) | 2.5 | nih.gov |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (Prostate) | 2.5 | nih.gov |
| N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (Prostate) | 6.5 | nih.gov |
Beyond general cytotoxicity, the mechanisms by which benzamide derivatives induce cancer cell death have been a subject of intense study. Research has shown that these compounds can trigger programmed cell death, or apoptosis, through various cellular pathways. nih.govnih.gov
Studies using declopramide (B1670142) (3-chloroprocainamide), a structural analog, as a lead compound have provided significant insight. nih.gov In mouse pre-B cells and human promyelocytic cancer cells (HL60), declopramide was shown to induce apoptosis by triggering the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govnih.gov This process is a hallmark of the intrinsic, or mitochondrial, pathway of apoptosis. This apoptotic induction was inhibited by a broad-spectrum caspase inhibitor and by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov Interestingly, prior to apoptosis, the compound induced a G2/M cell cycle block, an event that occurred independently of caspase activity. nih.govnih.gov
Other mechanistic studies on novel benzamide derivatives have revealed similar apoptosis-inducing capabilities. One such compound, BJ-13, was found to induce significant accumulation of intracellular reactive oxygen species (ROS). nih.gov This oxidative stress led to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis, confirmed by the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings collectively suggest that compounds like this compound may exert their antitumor effects by inducing cell cycle arrest and activating the intrinsic apoptotic pathway, potentially mediated by oxidative stress.
Neurochemical and Neurodegenerative Disease Research Applications
Inhibition of Amyloid-beta (Aβ) Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). Consequently, the development of small molecules that can inhibit this process is a major focus of therapeutic research. Benzamide derivatives have emerged as a promising class of compounds with the potential to interfere with Aβ aggregation through various mechanisms.
Research has shown that certain benzamide derivatives can act as inhibitors of key enzymes involved in the production of Aβ, such as β-secretase (BACE1). nih.gov By inhibiting BACE1, these compounds can reduce the generation of Aβ monomers, thereby limiting the pool of peptides available for aggregation. nih.gov Furthermore, some benzamide derivatives have been found to directly inhibit the self-aggregation of Aβ. For instance, the 3,5-dimethoxy benzyl (B1604629) aminobenzamide derivative, 8c1 , has been shown to inhibit the self-aggregation of amyloid-β, in addition to its activity as a cholinesterase inhibitor. nih.gov
The mechanism of action for many benzamide derivatives in preventing Aβ aggregation is often linked to their ability to interact with the Aβ peptide, thereby stabilizing its non-toxic monomeric form or redirecting its aggregation pathway towards non-toxic oligomers or amorphous aggregates. The structural features of the benzamide scaffold, including the nature and position of substituents on the aromatic rings and the N-alkyl or N-aryl group, play a crucial role in determining their inhibitory potency.
Table 1: Examples of Benzamide Derivatives with Amyloid-beta Related Inhibitory Activity
| Compound Name/Class | Target | Activity |
| Benzyl piperidinyl-linked benzyl aminobenzamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Aβ self-aggregation | Dual inhibition of ChEs and inhibition of Aβ self-aggregation. nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE), β-secretase (BACE1) | AChE IC50 = 0.056 µM; BACE1 IC50 = 9.01 µM. researchgate.net |
Anti-Tau Aggregation Properties
The intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another key pathological feature of Alzheimer's disease and other tauopathies. Small molecules that can inhibit tau aggregation are therefore of significant therapeutic interest. While research into benzamide derivatives as specific tau aggregation inhibitors is less extensive than for Aβ, several studies on multi-target ligands for AD have indicated that this class of compounds can also impact tau pathology.
For example, a simplified acetophenone (B1666503) analog of a benzamide derivative demonstrated the ability to inhibit tau aggregation by 68% at a concentration of 10 µM. researchgate.net The mechanism by which benzamide derivatives may inhibit tau aggregation is not fully elucidated but is thought to involve direct binding to the tau monomer or to early-stage aggregates, thereby preventing their assembly into larger, pathological fibrils. The development of specific and potent benzamide-based tau aggregation inhibitors remains an active area of research.
Anti-Tau Aggregation Properties
Blood-Brain Barrier Permeability Predictions and Experimental Validation
For any therapeutic agent targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS).
The permeability of small molecules across the BBB is influenced by several physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. Benzamide derivatives, being relatively small and often lipophilic molecules, are generally considered to have the potential to cross the BBB.
Experimental validation of BBB permeability is crucial. The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict BBB penetration. For the benzyl piperidinyl-linked benzyl aminobenzamide derivative 8c1 , a Pe value of 14.34 × 10-6 cm/s was determined using the PAMPA-BBB assay, indicating its ability to cross the blood-brain barrier. nih.gov This experimental validation supports the potential of developing benzamide derivatives as CNS-active agents.
Antioxidant Activity and Metal Chelation Properties
Oxidative stress and dyshomeostasis of metal ions are implicated in the pathogenesis of neurodegenerative diseases. Therefore, compounds possessing antioxidant and metal-chelating properties may offer neuroprotective benefits.
A range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups have been synthesized and evaluated for their antioxidant capacity. acs.orgnih.gov Many of these compounds exhibited improved antioxidative properties compared to the reference antioxidant butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. acs.org The presence of hydroxy and methoxy groups on the aromatic rings was found to be crucial for the antioxidant activity. acs.org For instance, the trihydroxy derivative 26 was identified as a lead compound with promising antioxidative potential. nih.gov
In addition to their antioxidant properties, some benzamide derivatives have been designed as multifunctional ligands with metal-chelating capabilities. nih.gov Certain novel thiourea (B124793) and benzamide derivatives have been investigated for their potential to chelate metal ions such as Fe(III), Cu(II), and Zn(II). nih.gov The ability to chelate these metal ions can prevent their participation in redox reactions that generate reactive oxygen species and can also modulate metal-induced Aβ aggregation.
Table 2: Antioxidant Activity of Selected Benzamide Derivatives
| Compound | Assay | Result |
| Trihydroxy N-arylbenzamide (26 ) | DPPH, FRAP | Most promising antioxidative potential in the series. nih.gov |
| Amino-Substituted Benzamide Derivatives | DPPH, FRAP | Most systems exhibit improved antioxidative properties relative to BHT. acs.org |
Applications in Molecular Imaging and Targeted Delivery Systems
Exploration as Melanotropic Carriers for Diagnostic Probes
Benzamide derivatives have shown a notable affinity for melanin, a pigment found in high concentrations in melanoma cells. nih.govnih.gov This melanotropic property has been exploited for the development of diagnostic and therapeutic agents for melanoma. Radioiodinated benzamide derivatives, such as N-(2-diethylaminoethyl)-4-[123I]iodobenzamide ([(123I)]BZA), were among the first examples to be clinically applied as imaging agents, demonstrating high uptake in tumors. nih.gov
The benzamide scaffold serves as a carrier to deliver diagnostic probes, such as radioisotopes, to melanin-containing tissues. nih.gov Efforts have been made to optimize the affinity and pharmacological properties of these agents, leading to the development of 99mTc-labeled benzamides and derivatives for magnetic resonance imaging (MRI). nih.gov Furthermore, the conjugation of benzamides with other molecules, such as nicotinamide (B372718) or picolinamide, has been explored to enhance their properties for use as theranostic agents for melanoma. mdpi.commdpi.comsigmaaldrich.com These studies highlight the versatility of the benzamide structure as a platform for the targeted delivery of diagnostic and potentially therapeutic payloads. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 3 Chloro N Hexylbenzamide and Its Derivatives
Influence of Chlorine Substitution Position on Biological Activity and Selectivity
The placement of the chlorine atom on the benzamide (B126) phenyl ring is a critical determinant of the compound's biological efficacy and selectivity. The introduction of a chlorine atom can significantly alter a molecule's properties, potentially enhancing its intrinsic biological activity. eurochlor.org Studies on various classes of compounds have consistently shown that the position of halogen substituents is crucial. For instance, in the context of amide herbicides, the position of the chlorine atom was found to affect the distribution of surface charges on the molecule, which in turn influences its interaction with enzymes. researchgate.net
In the case of benzazepine derivatives, which share the substituted phenyl ring feature, a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.comcuny.edu While direct comparative studies on the isomers of chloro-N-hexylbenzamide are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that the electronic and steric effects of the chlorine atom are highly position-dependent. A chlorine atom at the 3-position (meta-position) can influence the molecule's acidity, basicity, and ability to form hydrogen bonds, all of which are critical for target binding. The meta-position can also direct the conformation of the molecule within a binding pocket, potentially leading to more favorable interactions compared to ortho- or para-substituted analogues. Research on hexachlorobiphenyl isomers has also demonstrated that the chlorine position significantly affects the compound's distribution and excretion, highlighting the importance of substitution patterns on pharmacokinetic properties. nih.gov
Table 1: Illustrative Impact of Chlorine Position on Benzamide Activity
| Compound | Chlorine Position | Potential Influence on Biological Activity |
| 2-chloro-N-hexylbenzamide | Ortho | May introduce steric hindrance, potentially altering the orientation of the amide group and affecting binding. |
| 3-chloro-N-hexylbenzamide | Meta | Can favorably alter electronic properties of the ring and amide group, potentially enhancing target affinity. |
| 4-chloro-N-hexylbenzamide | Para | Can influence electronic distribution and molecular shape, with effects on activity being target-dependent. |
| This table represents generalized principles as specific comparative data for these exact isomers was not available in the search results. |
Role of N-Alkyl Chain Length and Conformational Flexibility on Target Interactions
The N-hexyl chain of this compound plays a crucial role in its interaction with biological targets, primarily through hydrophobic interactions. The length and flexibility of this alkyl chain are key determinants of binding affinity. Manipulating the length of alkyl chains is a common strategy to fine-tune the properties of organic molecules for various applications. rsc.org
Studies on different classes of molecules have shown that increasing the alkyl chain length can enhance hydrophobicity. nih.gov This increased hydrophobicity can lead to stronger binding with hydrophobic pockets in target proteins. For instance, in a series of triphenylamine-based materials, the length of the alkyl chain was a key factor in modifying their properties. rsc.org Similarly, research on low band gap conjugated polymers demonstrated that the length of the alkyl side chains controls the formation of different semi-crystalline phases, which in turn affects their properties. rsc.org The hexyl group in this compound provides a significant non-polar segment that can effectively interact with hydrophobic residues in a target's binding site. The conformational flexibility of the hexyl chain allows it to adopt an optimal geometry to fit within the binding pocket, maximizing van der Waals contacts and contributing to a higher binding affinity.
Table 2: Influence of N-Alkyl Chain Length on Potential Target Interactions
| N-Alkyl Chain | Relative Length | Expected Impact on Hydrophobicity | Potential Effect on Target Binding |
| N-propyl | Shorter | Lower | May not provide sufficient hydrophobic interactions for strong binding. |
| N-hexyl | Intermediate | Moderate | Offers a balance of hydrophobicity and flexibility for effective binding. |
| N-nonyl | Longer | Higher | May lead to stronger hydrophobic interactions, but could also introduce steric clashes if the binding pocket is not large enough. rsc.org |
Impact of Substitutions on the Benzamide Phenyl Ring on Pharmacological Profile
Beyond the chlorine atom, additional substitutions on the benzamide phenyl ring can profoundly alter the pharmacological profile of the compound. The nature and position of these substituents can modulate electronic properties, steric hindrance, and the potential for additional binding interactions, such as hydrogen bonds. The effects of substitutions on a benzamide core, whether by aliphatic, aromatic, or heteroaromatic systems, can lead to a wide variety of biological activities. researchgate.net
For example, the introduction of electron-donating groups (like methoxy (B1213986) or methyl) or electron-withdrawing groups (like nitro or trifluoromethyl) can change the electron density of the aromatic ring and the adjacent amide group. nih.gov This can influence the strength of hydrogen bonds and other non-covalent interactions with the target protein. In a study on bisbenzimidazoles, the addition of methoxy groups to the phenyl ring reduced cytotoxicity and enhanced DNA-ligand stability. nih.gov The strategic placement of such groups can be used to fine-tune the compound's affinity and selectivity for its intended target.
Table 3: Potential Effects of Phenyl Ring Substitutions on Pharmacological Profile
| Substituent Type | Example | Potential Effects |
| Electron-Donating | -OCH₃, -CH₃ | Can increase electron density on the ring, potentially altering binding interactions. nih.gov |
| Electron-Withdrawing | -NO₂, -CF₃ | Can decrease electron density on the ring, potentially influencing hydrogen bonding capacity. researchgate.net |
| Halogens | -F, -Br | Can alter lipophilicity and electronic properties, and may participate in halogen bonding. nih.gov |
| Bulky Groups | -t-butyl | Can introduce steric hindrance or promote specific conformations, affecting selectivity. |
Stereochemical Considerations and Enantiomeric Effects on Activity
While this compound itself is not a chiral molecule, the introduction of a chiral center, for instance, through substitution on the N-hexyl chain or by creating atropisomerism, would necessitate stereochemical considerations. nih.govdatapdf.com Chirality plays a critical role in pharmacology because the enantiomers of a drug often have different biological activities and pharmacokinetic profiles. researchgate.net
The differential biological activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer, the "eutomer," typically has a much higher affinity for the target than the other, the "distomer." researchgate.net The distomer may be less active, inactive, or even contribute to off-target effects. For benzamide derivatives, it has been shown that different conformational equilibria of the amide C-N bond can exist, which is a key factor in their stereochemical properties. nih.gov Therefore, if chiral derivatives of this compound were to be developed, it would be crucial to separate and evaluate the individual enantiomers to identify the more potent and safer isomer.
Design Principles for Enhanced Target Affinity and Selectivity
Based on the SAR and SPR analyses, several design principles can be formulated to create derivatives of this compound with improved target affinity and selectivity. These principles are part of a systematic approach to optimize the physicochemical properties, stability, and on-target activity of a lead compound. nih.govacs.orgmdc-berlin.deresearchgate.netchemrxiv.org
Fine-Tuning Phenyl Ring Substitution: Systematically exploring a variety of substituents on the phenyl ring can help to map the electronic and steric requirements of the target's binding site. For example, incorporating fluorine atoms can sometimes improve biological properties. nih.gov
Optimizing the N-Alkyl Chain: While the hexyl group provides a good balance of properties, slight modifications to its length, branching, or the introduction of cyclic constraints could enhance conformational rigidity and improve binding affinity and selectivity.
Introducing Chiral Elements: The deliberate creation of chiral centers and the subsequent separation of enantiomers can lead to the identification of a single isomer with a significantly improved therapeutic profile. researchgate.net This is a common strategy in drug design to enhance efficacy and reduce potential side effects.
Conformational Locking: Designing analogues with reduced conformational flexibility can "lock" the molecule in its bioactive conformation. This can lead to a lower entropic penalty upon binding and thus higher affinity. nih.govacs.orgmdc-berlin.deresearchgate.netchemrxiv.org
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physicochemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the chlorine atom could be replaced with a trifluoromethyl group to alter electronic properties and lipophilicity.
By applying these design strategies, it is possible to systematically modify the structure of this compound to develop new analogues with enhanced therapeutic potential.
Preclinical Pharmacokinetic and Metabolic Stability Research of 3 Chloro N Hexylbenzamide and Its Analogs
In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)
The initial screening of drug candidates often involves in vitro metabolic stability assays to predict their fate in the body. These assays determine a compound's susceptibility to biotransformation, which is crucial for estimating its in vivo half-life and clearance. srce.hrresearchgate.net
Commonly used in vitro systems include liver microsomes, hepatocytes, and S9 fractions. researchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. srce.hr The microsomal stability assay is a high-throughput method used to measure the intrinsic clearance (CLint) of a compound. nih.govresearchgate.net This is achieved by incubating the compound with liver microsomes and a regenerating system for cofactors like NADPH, and then monitoring the disappearance of the parent compound over time using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The data from these assays are used to calculate the in vitro half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized. srce.hr For instance, the in vitro half-life of the FAK/ALK inhibitor CEP-37440 was determined to be 23.24 minutes in human liver microsomes, indicating a moderate metabolic rate. nih.gov Such data helps in the early identification and modification of metabolically unstable candidates.
For analogs of 3-chloro-N-hexylbenzamide, researchers have observed that Nα-aroyl-N-aryl-phenylalanine amides (AAPs) can degrade rapidly in microsomal suspensions, highlighting the importance of assessing hepatic metabolism early in development. nih.gov
Interactive Table: Parameters from In Vitro Metabolic Stability Assays Below is a representative table illustrating typical data obtained from microsomal stability assays for a hypothetical series of this compound analogs.
In Vivo Pharmacokinetic Profiling in Relevant Animal Models
Following promising in vitro results, in vivo pharmacokinetic studies are conducted in animal models to understand how a drug and its analogs are absorbed, distributed, metabolized, and excreted (ADME). mdpi.com Murine models are frequently used due to their physiological similarities to humans. mdpi.com
ADME studies provide a comprehensive picture of a drug's disposition in the body. For example, studies on N-acetylamino-3-chloro-N-(2-diethylamino-ethyl) benzamide (B126) (NACPA), an analog of this compound, in rats showed rapid absorption, distribution, and elimination. nih.gov Another analog, GDC-0449, demonstrated oral bioavailability ranging from 13% in monkeys to 53% in dogs. nih.gov Protein binding for GDC-0449 was high, with an unbound fraction of 6% or less, and the blood-to-plasma partition ratio was between 0.6 and 0.8 across all tested species. nih.gov
The elimination half-life (t1/2) and clearance rate are critical parameters determined from in vivo studies. For NACPA, intravenous administration in rats resulted in an elimination half-life of 50 minutes, which was longer than its parent compound, 3-CPA (36.6 minutes). nih.gov The in vivo clearance of GDC-0449 varied across species, with values of 23.0, 4.65, 0.338, and 19.3 mL/min/kg in mice, rats, dogs, and monkeys, respectively. nih.gov
Interactive Table: In Vivo Pharmacokinetic Parameters of Benzamide Analogs in Rats This table presents pharmacokinetic data for NACPA and its parent compound 3-CPA following intravenous administration in rats. nih.gov
For compounds targeting the central nervous system (CNS), understanding the brain-to-plasma concentration ratio is vital. This ratio indicates the extent of a drug's ability to cross the blood-brain barrier (BBB). The unbound drug concentration in the brain is what is generally considered to be pharmacologically active. nih.gov The volume of distribution in the brain (V_u,brain) is a parameter that describes the drug's distribution within the brain tissue. nih.gov For chloro benztropine (B127874) analogs, brain uptake was found to be comparable between 4'-Cl and 4',4''-diCl BZT. researchgate.net
Identification and Characterization of Key Metabolites
Identifying the metabolites of a drug candidate is crucial, as they can be active, inactive, or even toxic. This process often involves in vitro incubations with liver microsomes or hepatocytes, followed by analysis of the resulting mixture using LC-MS/MS. researchgate.net For GDC-0449, in vitro studies with rat, dog, and human liver microsomes, as well as in vivo studies in rats and dogs, identified three primary oxidative metabolites (M1-M3) and three subsequent glucuronide conjugates (M4-M6). nih.gov The formation of the oxidative metabolites M1 and M3 was primarily mediated by CYP3A4/5 and CYP2C9, respectively. nih.gov
Strategies for Improving Metabolic Stability and Bioavailability
When a lead compound exhibits poor metabolic stability or bioavailability, several medicinal chemistry strategies can be employed to enhance its properties. nih.govpsu.edu
Blocking Metabolic Hotspots: One common approach is to block metabolically labile sites. researchgate.net This can be achieved by introducing substituents, such as fluorine atoms, at positions susceptible to oxidation. pressbooks.pub For example, adding fluorine to the para-position of a benzene (B151609) ring can prevent oxidation. pressbooks.pub
Steric Hindrance: Introducing bulky groups near a metabolically weak spot can sterically hinder the approach of metabolizing enzymes. researchgate.net Research on Nα-aroyl-N-aryl-phenylalanine amides has shown that shielding the amide bonds with methyl or fluoro substituents can improve microsomal stability. nih.gov
Deuterium (B1214612) Substitution: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. researchgate.net
Structural Modifications: Other strategies include the replacement of a labile functional group with a more stable one, such as substituting an ester with an amide, or constraining the molecule's conformation to one that is less favorable for metabolism. psu.eduresearchgate.net
Through the application of these strategies, the pharmacokinetic profile of this compound and its analogs can be optimized to produce candidates with improved therapeutic potential.
Future Research Directions and Unaddressed Avenues for 3 Chloro N Hexylbenzamide
Exploration of Novel Biological Targets and Mechanistic Pathways
The biological activities of 3-chloro-N-hexylbenzamide are currently not well-defined. Future research should prioritize the systematic screening of this compound against a wide array of biological targets to identify potential therapeutic applications. Drawing parallels from structurally related benzamides, several promising areas for investigation emerge.
For instance, various benzamide (B126) derivatives have been identified as potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA damage repair and a key target in cancer therapy. nih.gov Similarly, other benzamides act as antagonists for receptors like the Smoothened receptor in the Hedgehog signaling pathway or as agonists for the sigma-1 receptor, which is implicated in neurological disorders. nih.govmdpi.com
A comprehensive screening campaign for this compound could involve a tiered approach, starting with broad-based phenotypic screens in various cell lines (e.g., cancer, neuronal, microbial) to identify any significant biological effects. Hits from these screens would then be subjected to target deconvolution studies to identify the specific molecular targets.
Initial Steps for Target Identification:
High-Throughput Screening (HTS): Assay this compound against a diverse panel of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.
Phenotypic Screening: Evaluate the compound's effect on cell proliferation, apoptosis, and differentiation in various cancer and normal cell lines.
Antimicrobial and Antifungal Assays: Test for activity against a range of pathogenic bacteria and fungi, as N-substituted benzamides have shown potential in this area. mdpi.com
Once a primary biological target is identified, subsequent mechanistic studies would be crucial. These would involve detailed biochemical and cellular assays to understand how this compound interacts with its target and modulates its function, elucidating the downstream signaling pathways affected.
| Potential Target Class | Example Targets Based on Benzamide Scaffolds | Rationale for Screening this compound |
| Enzymes | PARP-1, Histone Deacetylases (HDACs), Dipeptidyl Peptidase-IV (DPP-IV) nih.govresearchgate.netdovepress.com | The benzamide core is a known pharmacophore for various enzyme inhibitors. |
| Receptors | Sigma-1 Receptor, D2-like Receptors, Smoothened Receptor nih.govmdpi.comrsc.org | The N-hexyl group may confer selectivity for receptors with hydrophobic binding pockets. |
| Signaling Pathways | STAT3 Signaling, Hedgehog Signaling nih.govnih.gov | Many benzamides modulate key pathways involved in cell growth and development. |
| Microbial Targets | FtsZ, Aspartic Proteinases (in fungi) mdpi.comchemicalbook.com | The lipophilic nature of the hexyl chain could enhance penetration of microbial cell walls. |
Development of Advanced Synthetic Routes for Scalable Production
While the laboratory-scale synthesis of this compound can be readily achieved, typically through the acylation of hexylamine (B90201) with 3-chlorobenzoyl chloride, future applications will necessitate the development of more advanced, scalable, and sustainable synthetic routes. Current methods may rely on stoichiometric reagents and chlorinated solvents, which are not ideal for large-scale industrial production.
Future research in this area should focus on several key aspects:
Catalytic Methods: Exploring the use of catalytic amidation reactions that avoid the need for pre-activating the carboxylic acid to an acid chloride. This could involve catalysts based on boron, zirconium, or other transition metals.
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing. Flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, higher yields, and the potential for straightforward scaling and automation.
Green Chemistry Principles: Redesigning the synthetic route to minimize waste, use less hazardous solvents (e.g., water, ethanol, or supercritical CO2), and improve atom economy. This could involve enzymatic catalysis or solvent-free reaction conditions.
A comparative analysis of potential synthetic routes is presented below, highlighting the advantages of moving towards more advanced methodologies.
| Synthetic Method | Typical Reagents | Advantages | Disadvantages | Future Research Goal |
| Conventional Acylation | 3-Chlorobenzoyl chloride, Hexylamine, Triethylamine | High yield, reliable | Generates HCl byproduct, requires stoichiometric base | N/A |
| Direct Amidation | 3-Chlorobenzoic acid, Hexylamine, Coupling agents (e.g., DCC, HATU) | Avoids acid chloride | Generates stoichiometric waste from coupling agents | Develop catalytic direct amidation |
| Catalytic Amidation | 3-Chlorobenzoic acid, Hexylamine, Boronic acid or metal catalyst | High atom economy, less waste | Catalyst may be expensive or require optimization | Identify a robust, inexpensive catalyst |
| Flow Chemistry | Optimized reagents from batch synthesis | Scalable, safe, high throughput | Requires specialized equipment and process optimization | Develop a fully continuous, multi-step synthesis |
Integration with Multi-omics Approaches for Systems-Level Understanding
To gain a comprehensive, unbiased understanding of the biological effects of this compound, future research should integrate multi-omics approaches. mdpi.com Instead of focusing on a single target or pathway, a systems-level analysis can reveal the global impact of the compound on a biological system. This is particularly valuable in the early stages of drug discovery for identifying both on-target and off-target effects.
A multi-omics workflow for studying this compound would involve treating a relevant cell model (e.g., a cancer cell line identified in initial screens) with the compound and then performing a concurrent analysis of the:
Transcriptome (RNA-Seq): To identify genes that are up- or down-regulated following treatment.
Proteome (Mass Spectrometry): To quantify changes in protein expression levels and post-translational modifications.
Metabolome (Mass Spectrometry/NMR): To measure fluctuations in the levels of small-molecule metabolites, providing a functional readout of cellular state. nih.gov
Integrating these datasets can provide a powerful, multi-layered view of the compound's mechanism of action. nih.gov For example, transcriptomic changes in metabolic enzyme expression can be correlated with proteomic data and validated by direct measurement of the corresponding metabolites. This approach can help build robust hypotheses about the compound's mechanism that can be tested experimentally.
Design of Targeted Delivery Systems Utilizing this compound Scaffolds
The physicochemical properties of this compound, particularly its predicted lipophilicity due to the hexyl chain and chlorophenyl group, make it an interesting candidate for incorporation into targeted drug delivery systems. The benzamide scaffold itself can be used as a building block for more complex molecular architectures designed to deliver therapeutic agents to specific tissues or cells.
Prodrug Strategies: The amide nitrogen could be functionalized with a promoiety that is cleaved by specific enzymes at the target site, releasing an active drug.
Nanoparticle Formulation: The compound's hydrophobicity may allow for its efficient encapsulation within lipid-based nanoparticles or polymeric micelles. These nanocarriers can be further decorated with targeting ligands (e.g., antibodies, peptides) to direct them to diseased tissues, such as tumors.
Brain-Targeted Delivery: The lipophilic character might facilitate crossing the blood-brain barrier (BBB). nih.gov Future studies could explore its potential as a scaffold for central nervous system (CNS) drugs, where BBB penetration is a major challenge.
Research in this area would involve synthesizing conjugates of this compound and evaluating their delivery efficiency and therapeutic efficacy in both in vitro and in vivo models.
Predictive Modeling and Artificial Intelligence Applications in Drug Discovery for Benzamide Derivatives
The vast chemical space of substituted benzamides is ripe for exploration using predictive modeling and artificial intelligence (AI). mdpi.com Future research on this compound can be significantly accelerated by leveraging these computational tools.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues of this compound with variations in the alkyl chain and aromatic substitution, QSAR models can be built. researchgate.net These models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Machine Learning for Target Prediction: AI algorithms can be trained on large databases of known drug-target interactions to predict the most likely biological targets for this compound based on its structure. nih.govmdpi.com
Generative AI for Novel Scaffolds: Generative models can design novel benzamide derivatives de novo with optimized properties, such as high predicted activity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
These in silico approaches can dramatically reduce the time and cost associated with the early phases of drug discovery by focusing laboratory resources on the most promising molecules. manipal.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-chloro-N-hexylbenzamide, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic acyl substitution, typically reacting 3-chlorobenzoyl chloride with hexylamine under reflux in aprotic solvents (e.g., dichloromethane or acetone). Evidence from analogous compounds (e.g., 3-chloro-N-cyclohexylbenzamide) suggests that base catalysts like triethylamine improve yields by neutralizing HCl byproducts . Purity is often achieved via column chromatography, as seen in the isolation of thiourea byproducts in related syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Key signals include the amide proton (δ ~8–9 ppm) and aromatic protons (δ ~7–8 ppm for meta-chloro substitution). The hexyl chain appears as a triplet (δ ~0.8–1.5 ppm) .
- IR : A strong C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) confirm the amide bond .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., cleavage at the amide bond) validate the structure .
Q. How does the hexyl chain influence the compound’s solubility and crystallinity?
- The hydrophobic hexyl group enhances solubility in non-polar solvents (e.g., dichloromethane) but reduces aqueous solubility. Crystallinity is affected by chain flexibility; for example, N-cyclohexyl analogs form hydrogen-bonded C(4) chains in the solid state, as observed in X-ray studies .
Advanced Research Questions
Q. What crystallographic parameters define the solid-state structure of this compound?
- X-ray diffraction data for analogs (e.g., 3-chloro-N-phenylbenzamide) reveal monoclinic crystal systems (space group P21/c) with dihedral angles between aromatic rings (~88.5°) . Hydrogen bonding (N–H⋯O) forms C(4) chains along specific crystallographic axes (e.g., [010]), which stabilize the lattice . For hexyl derivatives, the alkyl chain may adopt gauche conformations, increasing torsional strain .
Q. How do substituents on the benzamide ring affect bioactivity in antimicrobial assays?
- Chlorine at the meta-position enhances electron-withdrawing effects, potentially improving interactions with bacterial enzymes (e.g., acps-pptase). Analogous compounds with trifluoromethyl or nitro groups show activity against S. aureus and E. coli via enzyme inhibition . Experimental protocols involve minimum inhibitory concentration (MIC) assays and molecular docking to validate target binding .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for halogenated benzamides?
- Discrepancies may arise from varying assay conditions (e.g., pH, solvent polarity). For example, 3-chloro derivatives exhibit higher antibacterial activity in acidic media due to protonation of the amide group, enhancing membrane permeability . Cross-referencing crystallographic data (e.g., bond lengths, dihedral angles) with computational models (DFT or MD simulations) can clarify steric/electronic effects .
Methodological Guidance
Q. How to optimize reaction conditions for scaling up synthesis?
- Solvent Choice : Use acetone or THF for better solubility of hexylamine.
- Purification : Employ gradient elution in column chromatography (hexane:ethyl acetate, 4:1 to 1:1) to separate unreacted starting materials .
- Yield Tracking : Monitor by TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1) and confirm purity via HPLC (retention time ~7–12 minutes under reverse-phase conditions) .
Q. How to analyze hydrogen bonding interactions in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
